molecular formula C12H24N2O B12114438 (S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride

(S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride

Cat. No.: B12114438
M. Wt: 212.33 g/mol
InChI Key: HSSUYUOGBBEEJO-UHFFFAOYSA-N
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Description

    (S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride: is a chiral compound with the chemical formula CHNO·HCl. It belongs to the class of amides and contains both an amino group and a cyclohexyl ring.

  • The compound’s chirality arises from the presence of an asymmetric carbon atom (marked by the asterisk in the structural formula). The (S)-configuration indicates that the amino group is oriented in the counterclockwise direction when viewing the molecule with the cyclohexyl ring in front.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the amidation of (S)-2-aminobutyric acid with cyclohexylamine, followed by N-methylation using methyl iodide.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or methanol) with appropriate catalysts (e.g., HCl or HSO).

      Industrial Production: While not widely produced industrially, laboratories can synthesize this compound for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Acidic or basic hydrolysis requires strong acids (e.g., HCl) or bases (e.g., NaOH). Reduction can be achieved using reducing agents like LiAlH.

      Major Products: The hydrolysis product is (S)-2-aminobutyric acid, while reduction leads to (S)-2-amino-N-cyclohexyl-4-methylpentanol.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a chiral building block in organic synthesis.

      Biology: It may serve as a ligand in studies involving chiral receptors or enzymes.

      Medicine: Investigations into its pharmacological properties, such as potential antiviral or antibacterial effects.

      Industry: Limited industrial applications, but it contributes to the development of chiral drug candidates.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For instance:
      • If used as a ligand, it may interact with receptors or enzymes.
      • If studied for medicinal purposes, its effects could involve specific cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other chiral amides or compounds with cyclohexyl rings.

      Uniqueness: Highlight its chirality, specific substituents, or functional groups that distinguish it from related molecules.

    Remember that this compound’s applications and uniqueness may evolve as research progresses.

    Properties

    Molecular Formula

    C12H24N2O

    Molecular Weight

    212.33 g/mol

    IUPAC Name

    2-amino-N-cyclohexyl-4-methylpentanamide

    InChI

    InChI=1S/C12H24N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H,14,15)

    InChI Key

    HSSUYUOGBBEEJO-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC(C(=O)NC1CCCCC1)N

    Origin of Product

    United States

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